molecular formula C11H7ClN2 B15261238 5-Chloro-7-methylisoquinoline-1-carbonitrile

5-Chloro-7-methylisoquinoline-1-carbonitrile

Cat. No.: B15261238
M. Wt: 202.64 g/mol
InChI Key: BWZGCGYFWLWLLY-UHFFFAOYSA-N
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Description

5-Chloro-7-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₁H₇ClN₂. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 7th position, and a nitrile group at the 1st position.

Preparation Methods

The synthesis of 5-Chloro-7-methylisoquinoline-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-chloro-2-methylbenzonitrile with suitable reagents can lead to the formation of the desired isoquinoline derivative .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

5-Chloro-7-methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-7-methylisoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Chloro-7-methylisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives, such as:

    5-Chloroisoquinoline-1-carbonitrile: Similar structure but lacks the methyl group at the 7th position.

    7-Methylisoquinoline-1-carbonitrile: Similar structure but lacks the chlorine atom at the 5th position.

    5-Chloro-7-methylquinoline: Similar structure but with a quinoline core instead of isoquinoline.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

5-chloro-7-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H7ClN2/c1-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,1H3

InChI Key

BWZGCGYFWLWLLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C#N)C(=C1)Cl

Origin of Product

United States

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